

The Impact of Methylation on the Biological Activity of Biflavonoids: A Comparative Guide

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Compound of Interest

Compound Name: 4',4'''-Di-O-methylcupressuflavone

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The methylation of flavonoids, including the dimeric biflavonoids, has been shown to significantly influence their physicochemical properties and biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methylated biflavonoids, focusing on their cytotoxic and enzyme inhibitory effects. Experimental data from various studies are compiled to offer insights into how the number and position of methyl groups on the biflavonoid scaffold can modulate their therapeutic potential.

Comparative Cytotoxicity of Methylated Biflavonoids

The introduction of methyl groups to the biflavonoid core can have a profound impact on their cytotoxicity against various cancer cell lines. Methylation can alter the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially enhancing its interaction with intracellular targets. The following tables summarize the cytotoxic activities of several methylated amentoflavone and robustaflavone derivatives.

Amentoflavone Derivatives

Amentoflavone and its methylated analogues have been evaluated for their cytotoxic effects against several human cancer cell lines. The data suggests that the degree and position of methylation can significantly affect their potency.

Compound	Cell Line	IC50 (μM)	Reference
Amentoflavone	HeLa (Cervical)	>100	[1]
4',7"-di-O-methylamentoflavone	Multiple Human Cancer Cell Lines	Significantly Cytotoxic	[2][3]
7,4',4'''-tri-O-methylamentoflavone	HeLa (Cervical)	14.79 ± 0.64	Inferred from secondary source
7,7'',4',4'''-O-tetra-methylamentoflavone	PC-9 (Lung Adenocarcinoma)	Good Cytotoxic Activity	[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Robustaflavone Derivatives

Similar to amentoflavone, methylation of the robustaflavone scaffold has been shown to influence its anticancer activity.

Compound	Cell Line	IC50 (μM)	Reference
Robustaflavone	Raji (Burkitt's lymphoma), Calu-1 (Lung)	Not Significantly Active	[5]
Robustaflavone 4'-methyl ether	Raji, Calu-1	34.2 ± 5.7 (Raji), 42.6 ± 2.4 (Calu-1)	[5]
Robustaflavone 7,4'-dimethyl ether	Raji, Calu-1	Not Significantly Active	[5]
2'',3''-dihydrorobustaflavone 7,4'-dimethyl ether	Raji, Calu-1	17.9 ± 2.4 (Raji), 15.8 ± 2.1 (Calu-1)	[5]
7''-O-methylrobustaflavone	Multiple Human Cancer Cell Lines	Significantly Cytotoxic	[2][3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Enzyme Inhibitory Activity of Methylated Biflavonoids

Biflavonoids are known to inhibit various enzymes involved in disease pathogenesis. Methylation can enhance this inhibitory activity by altering the binding affinity of the biflavonoid to the enzyme's active site.

α -Glucosidase Inhibition

α -Glucosidase inhibitors are used in the management of type 2 diabetes. Some studies suggest that biflavonoids are potent inhibitors of this enzyme.

Compound	IC50 (μ M)	Reference
Amentoflavone	8.09 ± 0.023	[6]
Hinokiflavone	More potent than Amentoflavone	[7]
Apigenin (Monomer)	Less potent than Amentoflavone	[7]
Acarbose (Standard)	Less potent than Amentoflavone and Hinokiflavone	[7]

Note: While specific data on a series of methylated biflavonoids is limited, the comparison between mono- and biflavonoids suggests that the dimeric structure is crucial for activity. Further studies are needed to elucidate the role of methylation.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout. Flavonoids, in general, are known inhibitors of this enzyme.

Compound	IC50 (μM)	Reference
Quercetin (Monomer)	7.23	[8]
Baicalein (Monomer)	9.44	[8]
Wogonin (Monomer)	52.46	[8]

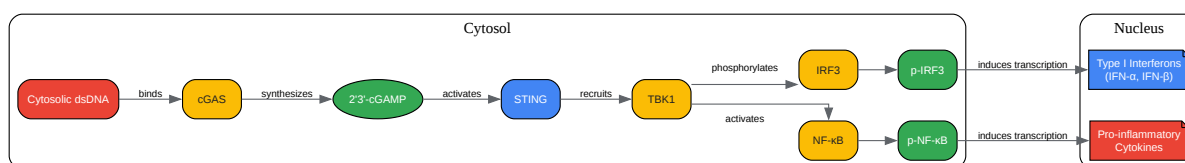
Note: Data on the xanthine oxidase inhibitory activity of methylated biflavonoids is not readily available. However, studies on monomeric flavonoids suggest that the hydroxylation pattern is a key determinant of inhibitory potency. The planarity of the flavonoid ring system also plays a role.

Signaling Pathways Modulated by Methylated Biflavonoids

Methylated biflavonoids can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response.

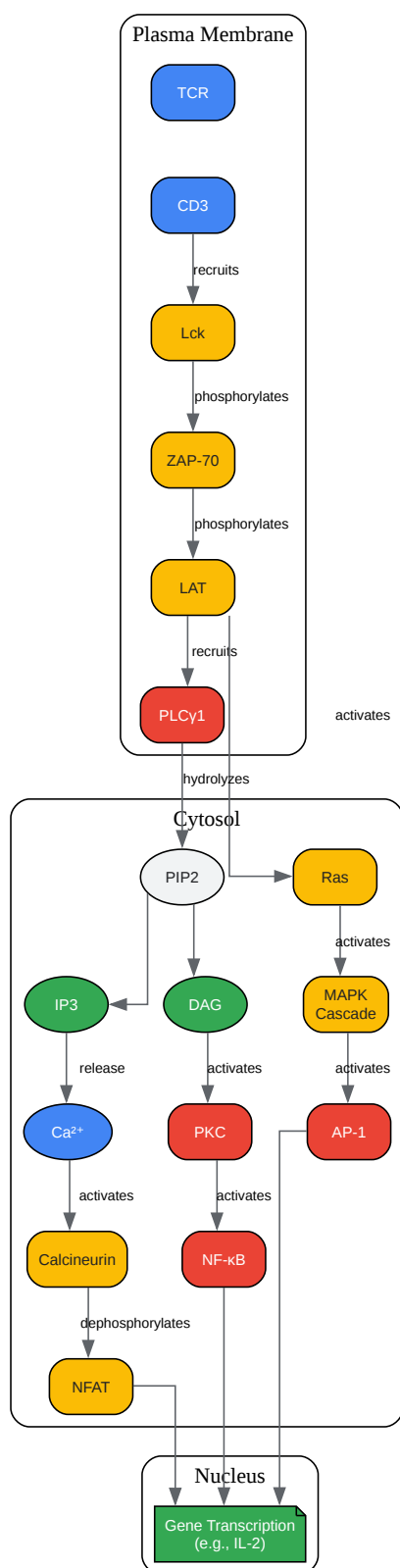


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Caption: The cGAS-STING signaling pathway, a key mediator of innate immunity.

T-Cell Receptor (TCR) Signaling Pathway

The T-cell receptor (TCR) signaling pathway is essential for T-cell activation and the adaptive immune response.



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